KY19382

Wnt signaling protein-protein interaction inhibition drug discovery

Researchers seeking robust Wnt/β-catenin activation face variability with single-target GSK3β inhibitors. KY19382 (CAS 2226664-93-1) solves this by simultaneously disrupting CXXC5-DVL and inhibiting GSK3β (IC50 19 nM & 10 nM), ensuring potent, context-dependent β-catenin stabilization. Key performance metrics: • Induces anagen & hair regrowth at topical 10 µM in mice • Accelerates wound closure by 40% at day 7 in vivo • Orally bioavailable for metabolic disease models (obesity/NASH) • Promotes chondrogenesis at 0.01-0.1 µM in vitro. Supplied with full QC documentation, available for global shipment.

Molecular Formula C17H11Cl2N3O2
Molecular Weight 360.2 g/mol
Cat. No. B12414044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY19382
Molecular FormulaC17H11Cl2N3O2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O
InChIInChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3/b22-15-
InChIKeyTVZDUDDLASVAOM-JCMHNJIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KY19382: A Potent, Orally Active Dual Inhibitor of CXXC5-DVL and GSK3β for Wnt/β-Catenin Activation


KY19382 (CAS 2226664-93-1) is a synthetic small molecule belonging to the indirubin-3′-monoxime (I3O) class that functions as a dual inhibitor of the CXXC5-DVL protein-protein interaction and GSK3β kinase activity, thereby activating the Wnt/β-catenin signaling pathway [1]. It is a highly potent, orally bioavailable compound with reported IC50 values of 19 nM and 10 nM against CXXC5-DVL and GSK3β, respectively, as determined in cell-free assays . KY19382 has been extensively characterized for its ability to promote hair follicle regeneration, accelerate cutaneous wound healing, and enhance chondrogenic differentiation .

Why KY19382 Cannot Be Interchanged with Other Wnt/β-Catenin Activators or GSK3β Inhibitors


The Wnt/β-catenin pathway is a complex signaling cascade with multiple regulatory nodes, and small-molecule activation can be achieved through distinct mechanisms, each carrying unique pharmacological profiles. KY19382 exerts its effects through a dual-inhibition mechanism—simultaneously disrupting the CXXC5-DVL protein-protein interaction and inhibiting GSK3β kinase activity [1]. This dual-target engagement is not replicated by selective GSK3β inhibitors (e.g., CHIR99021, Tideglusib) which lack activity against the CXXC5-DVL axis, nor by compounds that solely target the DVL-CXXC5 interaction (e.g., A3051, KY-02327) . Consequently, the magnitude, kinetics, and context-dependency of β-catenin stabilization differ substantially, directly impacting downstream functional outcomes such as hair follicle neogenesis and wound healing in vivo . Generic substitution with a single-target agent is therefore not equivalent and may yield divergent or suboptimal experimental results.

KY19382: Quantitative Differentiation from CXXC5-DVL and GSK3β Pathway Comparators


KY19382 vs. A3051: Superior Potency Against CXXC5-DVL Interaction

KY19382 demonstrates a 3.3-fold improvement in CXXC5-DVL inhibitory potency compared to the related compound A3051. In cell-free CXXC5-DVL interaction assays, KY19382 exhibits an IC50 of 19 nM, whereas A3051 yields an IC50 of 63.06 nM . Both compounds share the same core indirubin-3′-monoxime scaffold but differ in substituent patterns, underscoring the structure-activity relationship that confers enhanced affinity to KY19382 .

Wnt signaling protein-protein interaction inhibition drug discovery

KY19382 vs. KY-02327: 160-Fold Superiority in CXXC5-DVL Inhibition

KY19382 is 160-fold more potent than KY-02327 in inhibiting the CXXC5-DVL interaction. KY19382 achieves an IC50 of 19 nM , whereas KY-02327, a metabolically stabilized analog of KY-02061, exhibits an IC50 of 3.1 µM (3100 nM) . This dramatic difference in potency is attributed to optimized interactions with the CXXC5 binding pocket and highlights the significant advancement represented by KY19382 within this chemical series.

Wnt/β-catenin Dvl-CXXC5 inhibitor structure-activity relationship

KY19382 vs. Tideglusib: 50-Fold Higher Potency for GSK3β Inhibition

KY19382 exhibits 50-fold higher potency for GSK3β inhibition compared to the clinically investigated compound Tideglusib. KY19382 inhibits GSK3β with an IC50 of 10 nM , while Tideglusib (NP-12) has a reported GSK3β IC50 of 502 nM [1]. Although both compounds inhibit GSK3β, only KY19382 simultaneously targets the CXXC5-DVL interaction, offering a dual-mechanism approach to Wnt pathway activation that is not achievable with Tideglusib alone.

GSK3β inhibition kinase inhibitor Wnt signaling

KY19382 vs. CHIR99021: Comparable GSK3β Potency, Distinct Mechanism

KY19382 and CHIR99021 (Laduviglusib) exhibit comparable potency against GSK3β, with IC50 values of 10 nM and 6.7-10 nM, respectively . However, KY19382 is distinguished by its additional activity against the CXXC5-DVL protein-protein interaction (IC50 19 nM) . This dual-target mechanism provides a broader and potentially more robust activation of the Wnt/β-catenin pathway, as it bypasses the negative regulatory action of CXXC5 on DVL, a mechanism not addressed by selective GSK3β inhibitors.

GSK3β inhibitor Wnt/β-catenin dual-target inhibitor

KY19382 Demonstrates In Vivo Hair Regrowth Efficacy at 10 μM Topical Application

In a C57BL/6 mouse model of hair regrowth, topical application of 10 μM KY19382 significantly accelerated hair follicle anagen induction compared to vehicle control. At day 14 post-treatment, KY19382-treated dorsal skin exhibited macroscopic hair shaft emergence and robust pigmentation, whereas vehicle-treated controls remained in telogen phase [1]. Histological analysis confirmed increased β-catenin nuclear localization and enhanced proliferation of hair follicle stem cells. This in vivo functional activity distinguishes KY19382 from other Wnt activators that lack comparable dermal penetration or sustained local efficacy.

hair follicle regeneration in vivo pharmacology Wnt signaling

KY19382 Accelerates Cutaneous Wound Healing via Enhanced Keratinocyte Migration

KY19382 significantly enhances human keratinocyte migration and accelerates cutaneous wound closure in a mouse model. In an in vitro scratch wound assay, human keratinocytes treated with KY19382 exhibited a 1.8-fold increase in migration speed compared to untreated controls, associated with elevated β-catenin levels and downstream target gene expression [1]. In vivo, topical application of KY19382 to full-thickness excisional wounds in mice resulted in a 40% reduction in wound area at day 7 compared to vehicle-treated wounds [1]. This wound healing activity is directly linked to KY19382's ability to activate the Wnt/β-catenin pathway in dermal fibroblasts and keratinocytes.

wound healing keratinocyte migration β-catenin signaling

High-Value Research and Preclinical Application Scenarios for KY19382


Hair Follicle Biology and Alopecia Therapeutic Research

KY19382 is ideally suited for in vivo and ex vivo studies investigating hair follicle cycling, stem cell activation, and the development of new treatments for androgenetic alopecia or chemotherapy-induced alopecia. Its demonstrated ability to induce anagen entry and promote hair regrowth in mouse models at topical doses of 10 μM [1] provides a validated tool for probing Wnt-dependent mechanisms in dermal papilla cells and hair follicle stem cells. This application is supported by direct in vivo evidence of hair follicle neogenesis in wound-induced hair follicle assays [1].

Cutaneous Wound Healing and Dermal Regeneration Studies

Researchers focusing on wound repair, skin regeneration, or the development of advanced wound dressings can utilize KY19382 to enhance keratinocyte and fibroblast migration. In vivo data demonstrate a 40% reduction in wound area at day 7 following topical application [2]. This scenario is particularly valuable for studies aimed at understanding the role of β-catenin signaling in re-epithelialization and granulation tissue formation, and for testing KY19382 in combination with biomaterial scaffolds [2].

Metabolic Disease Research in Diet-Induced Obesity and NASH Models

KY19382 has been applied in research of high-fat diet (HFD)-induced metabolic diseases, including obesity and non-alcoholic steatohepatitis (NASH) . Its oral bioavailability and dual inhibition of CXXC5-DVL and GSK3β make it a relevant tool for investigating the intersection of Wnt/β-catenin signaling with lipid metabolism, insulin sensitivity, and hepatic inflammation. This application leverages the compound's in vivo pharmacokinetic properties, which distinguish it from less orally bioavailable Wnt activators .

Chondrogenesis and Skeletal Tissue Engineering

In vitro studies have shown that KY19382 promotes chondrocyte proliferation and differentiation in ATDC5 cells at concentrations of 0.01-0.1 μM [3]. This activity supports its use in bone and cartilage tissue engineering research, particularly for studies examining the role of Wnt/β-catenin signaling in chondrogenic differentiation and the development of regenerative therapies for osteoarthritis or cartilage defects [3].

Technical Documentation Hub

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